molecular formula C11H15NO3 B8632770 3-methoxy-N-ethoxycarbonylbenzylamine

3-methoxy-N-ethoxycarbonylbenzylamine

Cat. No. B8632770
M. Wt: 209.24 g/mol
InChI Key: IATPKDUDGLWVEK-UHFFFAOYSA-N
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Patent
US05098900

Procedure details

In a similar manner as above, 4-methyl-N-methylbenzylamine and 3-methoxy-N-methylbenzylamine were prepared, respectively, from 4-methyl-N-ethoxy-carbonylbenzylamine and 3-methoxy-N-ethoxycarbonylbenzylamine.
Name
4-methyl-N-ethoxy-carbonylbenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](=C=O)[NH:7]OCC)=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:27]=[CH:28][CH:29]=1)[CH2:20][NH:21][C:22](OCC)=O>>[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][NH:7][CH3:15])=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:27]=[CH:28][CH:29]=1)[CH2:20][NH:21][CH3:22]

Inputs

Step One
Name
4-methyl-N-ethoxy-carbonylbenzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(NOCC)=C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CNC(=O)OCC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CNC)C=C1
Name
Type
product
Smiles
COC=1C=C(CNC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05098900

Procedure details

In a similar manner as above, 4-methyl-N-methylbenzylamine and 3-methoxy-N-methylbenzylamine were prepared, respectively, from 4-methyl-N-ethoxy-carbonylbenzylamine and 3-methoxy-N-ethoxycarbonylbenzylamine.
Name
4-methyl-N-ethoxy-carbonylbenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](=C=O)[NH:7]OCC)=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:27]=[CH:28][CH:29]=1)[CH2:20][NH:21][C:22](OCC)=O>>[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][NH:7][CH3:15])=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:27]=[CH:28][CH:29]=1)[CH2:20][NH:21][CH3:22]

Inputs

Step One
Name
4-methyl-N-ethoxy-carbonylbenzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(NOCC)=C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CNC(=O)OCC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CNC)C=C1
Name
Type
product
Smiles
COC=1C=C(CNC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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